molecular formula C10H7ClO2S B13570521 5-Chloro-2-methyl-1-benzothiophene-3-carboxylicacid

5-Chloro-2-methyl-1-benzothiophene-3-carboxylicacid

Cat. No.: B13570521
M. Wt: 226.68 g/mol
InChI Key: SYBYJLHCZNFJRO-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid is an organic compound belonging to the benzothiophene family. This compound is characterized by a benzene ring fused to a thiophene ring, with a chlorine atom at the 5th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the benzothiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H7ClO2S

Molecular Weight

226.68 g/mol

IUPAC Name

5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C10H7ClO2S/c1-5-9(10(12)13)7-4-6(11)2-3-8(7)14-5/h2-4H,1H3,(H,12,13)

InChI Key

SYBYJLHCZNFJRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C=CC(=C2)Cl)C(=O)O

Origin of Product

United States

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